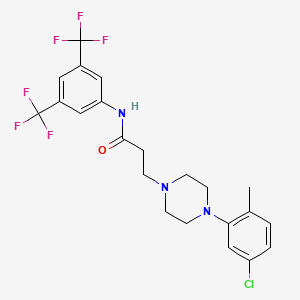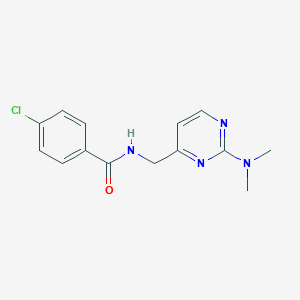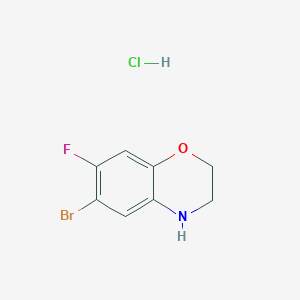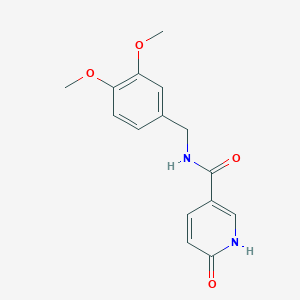
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H15NO3S2 and its molecular weight is 273.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis, particularly using microbial systems, has been employed to produce mammalian metabolites of sulfonamide derivatives for structural characterization and clinical investigations. For instance, Zmijewski et al. (2006) utilized Actinoplanes missouriensis to generate metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, highlighting the role of biocatalysis in elucidating drug metabolism pathways Zmijewski et al., 2006.
Receptor Selectivity and Multifunctional Agents
Sulfonamide derivatives have been explored for their receptor selectivity and potential as multifunctional agents in treating complex diseases. Canale et al. (2016) studied N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds with potent 5-HT7 receptor antagonism and multifunctional properties as CNS disorder treatments Canale et al., 2016.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been investigated for their enzyme inhibitory activities, with potential therapeutic applications in diseases like Alzheimer's and Parkinson's. Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropane moieties, demonstrating effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes Boztaş et al., 2019.
Antimicrobial and Antioxidant Activities
The synthesis of novel sulfonamide derivatives has also been directed towards creating compounds with antimicrobial and antioxidant properties. Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moieties, revealing promising antibacterial, antifungal, and antioxidant activities Darwish et al., 2014.
Catalytic and Synthetic Applications
Sulfonamide derivatives have been utilized in organic synthesis, particularly in catalytic processes and the development of new synthetic methodologies. For example, Mackay et al. (2014) described the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, showcasing the versatility of sulfonamides in organic synthesis Mackay et al., 2014.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-8(13)11-5-2-9(16-11)6-7-12-17(14,15)10-3-4-10/h2,5,10,12H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPRFKWUQOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2595217.png)
![5-(3,4-difluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2595220.png)
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2595221.png)

![(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595224.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2595225.png)

![N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595229.png)
![1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2595231.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2595235.png)
![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)

